molecular formula C11H13NO2 B2978126 N-cyclopropyl-3-methoxybenzamide CAS No. 506436-61-9

N-cyclopropyl-3-methoxybenzamide

Cat. No.: B2978126
CAS No.: 506436-61-9
M. Wt: 191.23
InChI Key: RFKMUBRDANYKOT-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3-methoxybenzamide is a benzamide derivative characterized by a cyclopropyl group attached to the amide nitrogen and a methoxy substituent at the para position of the aromatic ring. Its synthesis typically involves reacting 3-methoxybenzoyl chloride or 3-methoxybenzoic acid with cyclopropylamine under standard amidation conditions. Key physicochemical and spectral properties include:

  • Molecular formula: C₁₁H₁₃NO₂
  • Melting point: 95–97°C
  • Spectral data:
    • ¹H NMR (CDCl₃): δ 7.32–7.27 (m, ArH), 2.88 (tq, J = 7.2, 3.7 Hz, CH), 0.93–0.78 (m, CH₂)
    • IR: 3280 cm⁻¹ (N–H stretch), 1639 cm⁻¹ (C=O stretch)
    • HRMS: [M+H]+ calcd. 207.0764; found 207.0761

This compound serves as a versatile intermediate in organic synthesis, particularly in the 1,3-difunctionalization of aminocyclopropanes to generate complex molecules like N-(3-iodo-1-methoxypropyl)-3-methoxybenzamide (92% yield) .

Properties

IUPAC Name

N-cyclopropyl-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-10-4-2-3-8(7-10)11(13)12-9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKMUBRDANYKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with cyclopropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions usually include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would involve optimizing the reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the amide group.

    Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Formation of N-cyclopropyl-3-hydroxybenzamide.

    Reduction: Formation of N-cyclopropyl-3-methoxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-methoxybenzamide is not well-documented. similar benzamide compounds are known to interact with various molecular targets, including enzymes and receptors. The methoxy group and the cyclopropyl ring may play a role in the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Aromatic Ring Modifications

N-Cyclopropyl-2-Methoxybenzamide (5k)
  • Structure : Methoxy group at the ortho position.
  • Melting point : 56–58°C (lower than 3g due to reduced symmetry and weaker crystal packing).
  • Synthesis yield : 61% (lower than 3g’s 96%), reflecting steric hindrance during amidation .
N-Cyclopropyl-3-Methylbenzamide (5j)
  • Structure : Methyl substituent instead of methoxy at the para position.
  • Melting point : 95–97°C (similar to 3g, suggesting comparable crystallinity).
  • ¹H NMR : δ 2.42 (s, CH₃) distinguishes it from 3g’s methoxy resonance .
N-[3-(3-Methoxyphenoxy)Propyl]Benzamide
  • Structure: Phenoxypropyl chain instead of cyclopropylamide.
  • Physicochemical properties : Higher LogP (3.47 vs. ~2.5 for 3g) indicates greater lipophilicity, impacting bioavailability .

Amide Nitrogen Substituent Variations

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
  • Structure : Bulky N,O-bidentate directing group.
N-Cyclopropylpivalamide (5m)
  • Structure : Pivaloyl group instead of benzamide.
  • Steric effects : The tert-butyl group hinders nucleophilic attacks, contrasting with 3g’s planar aromatic ring .

Functional Group Transformations and Reactivity

  • N-(3-Iodo-1-Methoxypropyl)-3-Methoxybenzamide (4g) : Derived from 3g via iodination and methoxypropyl addition (92% yield). This highlights 3g’s role in forming electrophilic intermediates, a trait less evident in analogs like 5k or 5j .
  • 3-((tert-Butoxycarbonyl)Amino)-3-Methoxy-2-Methylpropyl Benzoate (29): Demonstrates how methoxy groups in different positions (e.g., propyl chain vs. aromatic ring) alter synthetic pathways .

Data Tables

Table 1. Physicochemical Properties

Compound Melting Point (°C) Yield (%) LogP Key Application
N-Cyclopropyl-3-methoxybenzamide (3g) 95–97 96 ~2.5 Synthetic intermediate
N-Cyclopropyl-2-methoxybenzamide (5k) 56–58 61 ~2.3 Steric studies
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N/A N/A N/A Metal catalysis

Table 2. Spectral Signatures

Compound ¹H NMR (δ, CDCl₃) IR (C=O stretch, cm⁻¹)
3g 7.32–7.27 (ArH), 2.88 (CH) 1639
5j 2.42 (s, CH₃) 1645
4g 0.36 Rf (pentanes:ethyl acetate 3:1) N/A

Biological Activity

N-cyclopropyl-3-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, highlighting the compound's biological properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a cyclopropyl group and a methoxy group attached to a benzamide core. This unique structure may influence its biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

The precise mechanism of action for this compound is not thoroughly documented. However, similar benzamide compounds are known to interact with molecular targets, including enzymes and receptors. The presence of the methoxy group and the cyclopropyl ring may enhance binding affinity and specificity towards these targets, potentially affecting various biological pathways .

Biological Activities

Research suggests that this compound exhibits several biological activities:

  • Antibacterial Activity : Some studies indicate that compounds with similar structures demonstrate antibacterial properties against Gram-positive bacteria. For instance, derivatives with methoxy groups have shown significant antibacterial activity .
  • Antioxidant Activity : The methoxy group may contribute to antioxidant properties by stabilizing free radicals. Compounds with similar functional groups have been reported to enhance antioxidative capacity, which can protect cells from oxidative stress .
  • Antiproliferative Activity : Preliminary data suggest that this compound may possess antiproliferative effects against certain cancer cell lines. This activity could be linked to its ability to inhibit specific cellular pathways involved in tumor growth .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesAntibacterial ActivityAntioxidant ActivityAntiproliferative Activity
This compound Cyclopropyl and methoxy groupsModerateHighModerate
3-Methoxybenzamide Lacks cyclopropyl groupLowModerateLow
4-Bromo-N-cyclopropyl-3-methoxybenzamide Contains bromine atomHighModerateHigh

This table illustrates how the presence of specific functional groups can significantly alter biological activities.

Case Studies

  • Antibacterial Efficacy : In a study evaluating various benzamide derivatives, compounds similar to this compound demonstrated effective inhibition against Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging around 8 μM .
  • Antioxidative Mechanisms : Research on methoxy-substituted benzimidazole carboxamides showed that the presence of methoxy groups enhances antioxidant activity by donating hydrogen atoms or electrons to stabilize free radicals. This mechanism suggests that this compound could exhibit similar properties .

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